molecular formula C20H19N5O4S B2528172 N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide CAS No. 868225-91-6

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2528172
CAS No.: 868225-91-6
M. Wt: 425.46
InChI Key: FDPJGBKOBOMING-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H19N5O4S and its molecular weight is 425.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Characterization

Chemical synthesis and spectral characterization of new heterocyclic compounds, including derivatives related to the queried chemical structure, have been explored. For example, the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives has been demonstrated, showcasing the potential for creating a variety of heterocyclic rings containing the tetrahydropyrimidothienoisoquinoline moiety through reactions with various organic reagents. These compounds have been characterized by elemental and spectral analyses, including melting point, TLC, FT IR, ^1H NMR spectroscopy, as well as ^13C NMR and mass spectroscopy, indicating a foundation for future pharmacological activity investigations (R. Zaki, S. M. Radwan, & A. El-Dean, 2017).

Pharmacological Applications

The synthesis and evaluation of cytotoxic activities of various derivatives have been conducted, highlighting the importance of the structural modification in enhancing biological activity. One study synthesized 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidines with cationic side chains from aminoanthraquinones, demonstrating substantial growth delays against in vivo subcutaneous colon 38 tumors in mice, indicating potential therapeutic applications (X Bu, L W Deady, G J Finlay, B C Baguley, & W A Denny, 2001).

Therapeutic Agent Derivatives

Another derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, was synthesized showcasing potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties. This indicates the broad therapeutic potential of derivatives of the queried chemical structure (Sandra M. Bonilla-Castañeda, Andrés-Felipe Villamizar-Mogotocoro, & V. Kouznetsov, 2022).

Tyrosinase Inhibitors and Antioxidant Properties

The synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has been reported, showing potent inhibition of tyrosinase enzyme with IC50 values significantly lower than the standard kojic acid. This study reveals the derivatives' potential as tyrosinase inhibitors, alongside exhibiting DPPH free radical scavenging ability, indicating antioxidant properties (Nilam C. Dige, Prasad G. Mahajan, H. Raza, et al., 2019).

Mechanism of Action

Target of Action

ZINC02712484, also known as N-[4-Amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide, F1809-0235, AB00676010-01, or N-(4-amino-2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)furan-2-carboxamide, is a zinc compound. Zinc is known to interact with a wide range of biological molecules such as enzymes, transcription factors, and growth factors, along with their receptors .

Mode of Action

Zinc ions are known to control intercellular communication and intracellular events that maintain normal physiological processes . These effects are achieved through the modulation of several zinc-dependent proteins .

Biochemical Pathways

Zinc is involved in a variety of biological processes, as a structural, catalytic, and intracellular and inter-cellular signaling component . It plays a role in cell proliferation, survival/death, and DNA repair mechanisms . Zinc transporters regulate zinc levels by controlling zinc influx and efflux between extracellular and intracellular compartments, thus modulating the zinc concentration and distribution .

Pharmacokinetics

Zinc is known to be absorbed in the small intestine and distributed throughout the body, where it is stored in various tissues and cells .

Result of Action

They play a critical role in cellular processes such as cell proliferation, apoptosis, and antioxidant defenses .

Action Environment

The action of zinc compounds can be influenced by various factors such as ph, temperature, and the presence of other ions .

Biochemical Analysis

Biochemical Properties

ZINC02712484 plays a role in various biochemical reactions . It interacts with a range of enzymes, proteins, and other biomolecules, influencing their function and activity. The nature of these interactions is complex and multifaceted, involving both direct and indirect mechanisms. For instance, ZINC02712484 can act as a cofactor for certain enzymes, enhancing their catalytic activity . It can also bind to specific proteins, altering their conformation and function .

Cellular Effects

ZINC02712484 exerts significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, ZINC02712484 can modulate the activity of key signaling molecules, thereby influencing the transmission of signals within and between cells . It can also affect the expression of specific genes, leading to changes in the production of certain proteins .

Molecular Mechanism

The mechanism of action of ZINC02712484 is complex and involves interactions at the molecular level . It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, ZINC02712484 can bind to specific sites on enzymes, altering their activity and influencing metabolic pathways . It can also interact with DNA, potentially affecting the transcription of certain genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ZINC02712484 can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For instance, ZINC02712484 may exhibit different effects on cells at different time points, potentially due to changes in its concentration or the activation of delayed cellular responses .

Dosage Effects in Animal Models

The effects of ZINC02712484 can vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For instance, low doses of ZINC02712484 may have beneficial effects on certain physiological processes, while high doses may lead to toxicity or adverse effects .

Metabolic Pathways

ZINC02712484 is involved in various metabolic pathways . It interacts with several enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, ZINC02712484 can act as a cofactor for certain enzymes, thereby influencing the rate of specific metabolic reactions .

Transport and Distribution

ZINC02712484 is transported and distributed within cells and tissues in a regulated manner . This involves specific transporters and binding proteins, as well as effects on its localization or accumulation. For instance, ZINC02712484 may be actively transported into or out of cells by specific transport proteins, influencing its distribution within the body .

Subcellular Localization

The subcellular localization of ZINC02712484 can influence its activity or function . This may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. For example, ZINC02712484 may be localized to specific subcellular compartments, such as the mitochondria or nucleus, where it can exert specific effects .

Properties

IUPAC Name

N-[4-amino-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O4S/c21-17-16(22-18(27)14-8-4-10-29-14)19(28)24-20(23-17)30-11-15(26)25-9-3-6-12-5-1-2-7-13(12)25/h1-2,4-5,7-8,10H,3,6,9,11H2,(H,22,27)(H3,21,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPJGBKOBOMING-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=C(C(=O)N3)NC(=O)C4=CC=CO4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.